(1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride
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Overview
Description
(1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by a benzyl group attached to the imidazole ring and an acetonitrile group at the 5-position of the ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and appropriate ligands.
Major Products:
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Primary amines.
Substitution: Substituted imidazole compounds with different functional groups.
Scientific Research Applications
(1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of functional materials and catalysts
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Imidazole: The parent compound of (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride, used widely in various applications.
Benzimidazole: Similar in structure but with a fused benzene ring, known for its biological activities.
(1H-benzo[d]imidazol-2-yl)acetonitrile: A related compound with similar chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both a benzyl group and an acetonitrile group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1256643-67-0; 1609406-86-1 |
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Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.7 |
IUPAC Name |
2-(3-benzylimidazol-4-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C12H11N3.ClH/c13-7-6-12-8-14-10-15(12)9-11-4-2-1-3-5-11;/h1-5,8,10H,6,9H2;1H |
InChI Key |
XQMLNGLTDWWOCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CC#N.Cl |
solubility |
not available |
Origin of Product |
United States |
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